7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride basic properties
7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-oxa-6-azaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, offering a unique three-dimensional architecture that is of growing interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core basic properties of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride. While experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and foundational chemical principles to offer insights into its physicochemical characteristics, a plausible synthetic route, potential pharmacological activities, and robust analytical methodologies. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with or considering this and related spirocyclic systems.
Introduction to the 7-Benzyl-9-oxa-6-azaspiro[4.5]decane Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in drug discovery due to their rigid and well-defined three-dimensional structures. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogs. The 9-oxa-6-azaspiro[4.5]decane core, which incorporates both an oxygen and a nitrogen heteroatom, presents a privileged scaffold with the potential for diverse biological activities. The introduction of a benzyl group at the 7-position, as in 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride, adds a significant hydrophobic and aromatic element, further influencing its physicochemical and pharmacological properties. This guide will delve into the fundamental characteristics of this compound, providing a solid foundation for its application in research and development.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride, a combination of available data and predictions based on its structural components provides a detailed profile.
General Properties
A summary of the fundamental properties of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1353498-27-7 | [1] |
| Molecular Formula | C₁₅H₂₂ClNO | [1] |
| Molecular Weight | 267.79 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |
| Predicted LogP | 2.9521 | [1] |
Basicity and pKa
The basicity of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride is primarily attributed to the nitrogen atom within the piperidine ring. As a secondary amine, this nitrogen possesses a lone pair of electrons available for protonation. The hydrochloride salt form indicates that the compound is basic and has been protonated with hydrochloric acid.
To estimate the pKa of the conjugate acid, we can look at the pKa of a similar structure, N-benzylpiperidine. The predicted pKa for N-benzylpiperidine is approximately 9.02[2][3]. The electronic environment of the nitrogen in 7-Benzyl-9-oxa-6-azaspiro[4.5]decane is very similar to that in N-benzylpiperidine, with the spirocyclic system not expected to significantly alter the electron density on the nitrogen. Therefore, a pKa in the range of 8.5-9.5 for the protonated amine is a reasonable prediction. This pKa suggests that at physiological pH (7.4), the compound will exist predominantly in its protonated, charged form.
The likely site of protonation is the nitrogen atom at the 6-position. The oxygen atom at the 9-position is an ether oxygen, and its lone pairs are significantly less basic than the amine nitrogen.
Caption: Predicted protonation of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitable piperidine precursor. A plausible forward synthesis is outlined below.
Caption: Proposed synthetic workflow for the target compound.
Step-by-step Methodology:
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Synthesis of a 4-substituted piperidine derivative: The synthesis could commence with a commercially available piperidine derivative, for instance, 4-piperidone. The spirocyclic core can be initiated through various cyclization strategies.
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N-Benzylation: The secondary amine of the piperidine ring can be benzylated using benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine in a suitable solvent like acetonitrile.
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Formation of the Oxa-spirocycle: The formation of the tetrahydrofuran ring to complete the spirocycle is a key step. This could be achieved through an intramolecular cyclization. For example, if the piperidine precursor has a suitable leaving group and a hydroxyl group at the appropriate positions, a base-mediated cyclization can be employed.
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Hydrochloride Salt Formation: The final free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and dried.
Structural Elucidation
The identity and purity of the synthesized 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride would be confirmed using a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the benzyl group, the piperidine, and the tetrahydrofuran rings, as well as their connectivity.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would show the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.[7][8]
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the C-H bonds of the aromatic and aliphatic regions, the C-N bond, and the C-O-C ether linkage.
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Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Predicted Pharmacological Profile
The pharmacological profile of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride is not yet reported. However, the structural similarity to other biologically active azaspiro[4.5]decane derivatives allows for informed predictions about its potential therapeutic applications.
Derivatives of the 2-azaspiro[4.5]decane-1,3-dione scaffold have shown anticonvulsant activity.[9][10][11] The presence of an N-benzyl group, in particular, has been associated with efficacy in the maximal electroshock (MES) seizure model.[9][10] Furthermore, azaspiro[4.5]decane derivatives have been investigated as ligands for sigma-1 (σ1) receptors and M1 muscarinic acetylcholine receptors, which are targets for neuroprotection and cognitive enhancement.[12] The benzylpiperidine motif is a known pharmacophore for sigma receptor binding.[13][14]
Given these precedents, it is plausible that 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride could exhibit activity within the central nervous system (CNS).
Caption: Potential pharmacological target and effect.
Analytical Methodologies
For the quantitative analysis and purity determination of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride, a robust analytical method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable and widely used technique for such compounds.[11][15]
HPLC Method Protocol
Objective: To develop a stability-indicating RP-HPLC method for the quantification of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride.
Instrumentation:
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HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water
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Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards and samples by diluting the stock solution to the desired concentrations with the mobile phase.
Caption: Workflow for HPLC analysis.
Conclusion
7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride is a spirocyclic compound with a promising scaffold for medicinal chemistry applications. While specific experimental data is sparse, this guide has provided a comprehensive overview of its predicted basic properties, a plausible synthetic approach, potential pharmacological profile, and a detailed analytical methodology. The structural features of this molecule, particularly the N-benzylpiperidine and the spirocyclic core, suggest a likelihood of CNS activity. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
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Academia.edu. (n.d.). Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives: Part III. [Link]
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PubMed. (2002). Determination of azaspiracids in shellfish using liquid chromatography/tandem electrospray mass spectrometry. [Link]
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ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]
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ResearchGate. (2025). Synthesis and Anticonvulsant Activity of New Fluorinated N‐Phenyl‐ and N‐Benzyl‐2‐azaspiro[4.4]nonane‐ and [4.5]Decane‐1,3‐dione Derivatives. Part 3. [Link]
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PubMed. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. [Link]
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ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
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ChemBK. (2024). N-benzylpiperidine. [Link]
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ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. [Link]
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Quora. (2021). Which is more basic and why, cyclohexylamine or piperidine?. [Link]
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PMC. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]
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SciSpace. (n.d.). synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. [Link]
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ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]
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